Methyl 7-ketocholate
Overview
Description
Methyl 7-ketocholate, also known as methyl (3α,5β,12α)-3,12-dihydroxy-7-oxocholan-24-oate, is a bile acid derivative. It is a methyl ester of 7-ketocholic acid, which is a modified form of cholic acid.
Mechanism of Action
Target of Action
The primary targets of Methyl-7-keto-3a,12a-dihydroxy-5b-cholanoate are yet to be identified. The compound’s interaction with cellular and molecular targets is a crucial aspect of its mechanism of action. The specific targets remain unknown .
Result of Action
Understanding these effects is crucial for determining the compound’s therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-ketocholate can be synthesized through several chemical reactions. One common method involves the oxidation of cholic acid to form 7-ketocholic acid, followed by esterification with methanol to produce this compound. The oxidation step typically uses reagents such as chromium trioxide or potassium permanganate under acidic conditions. The esterification step involves the use of methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation and esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-ketocholate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming methyl 7-hydroxycholate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: Methyl 7-hydroxycholate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 7-ketocholate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its effects on liver function.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Comparison with Similar Compounds
Cholic Acid: The parent compound of methyl 7-ketocholate, with similar structural features but lacking the ketone group at the 7-position.
7-Ketocholic Acid: The non-methylated form of this compound.
Methyl 7-hydroxycholate: A reduced form of this compound with a hydroxyl group at the 7-position
Uniqueness: this compound is unique due to the presence of the ketone group at the 7-position and the methyl ester group. These structural features confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,21,23,26,28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,21+,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPZDSVCYKERMU-CDKLUHQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909483 | |
Record name | Methyl 3,12-dihydroxy-7-oxocholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-65-5 | |
Record name | Methyl 7-ketocholate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,12-dihydroxy-7-oxocholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 7-KETOCHOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO7HX16N0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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